Syntide-2

Descripción general

Descripción

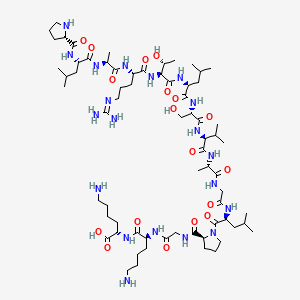

Syntide-2: es un péptido sintético reconocido principalmente como sustrato para la proteína cinasa II dependiente de calcio/calmodulina (CaMKII). Este compuesto es ampliamente utilizado en la investigación bioquímica y de biología celular debido a su secuencia específica, que le permite interactuar con ciertas proteincinasas. La secuencia de this compound es Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

Aplicaciones Científicas De Investigación

Química: Syntide-2 se utiliza como sustrato modelo para estudiar la especificidad y la actividad de varias quinasas. Ayuda a comprender los mecanismos de fosforilación y el papel de las quinasas en la señalización celular.

Biología: En biología celular, this compound se emplea para investigar las vías de transducción de señales. Sirve como una herramienta para diseccionar los roles de CaMKII y PKC en varios procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis.

Medicina: El papel de this compound en los ensayos de actividad de la quinasa lo hace valioso en el descubrimiento y desarrollo de fármacos. Se utiliza para evaluar potenciales inhibidores de la quinasa, lo que podría conducir a nuevos agentes terapéuticos para enfermedades como el cáncer y los trastornos neurodegenerativos.

Industria: En la industria biotecnológica, this compound se utiliza en el desarrollo de ensayos de diagnóstico y herramientas de investigación. Su secuencia y reactividad bien caracterizadas lo convierten en un estándar confiable para diversas técnicas analíticas .

Mecanismo De Acción

Syntide-2 ejerce sus efectos sirviendo como sustrato para CaMKII y PKC. Cuando estas quinasas fosforilan this compound, transfieren un grupo fosfato del trifosfato de adenosina (ATP) a residuos específicos de serina o treonina en el péptido. Este evento de fosforilación es un mecanismo regulatorio clave en muchos procesos celulares. Los objetivos moleculares de this compound incluyen los sitios activos de CaMKII y PKC, donde el péptido se une y experimenta fosforilación .

Análisis Bioquímico

Biochemical Properties

Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CaMKII

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with CaMKII

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Syntide-2 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso generalmente implica los siguientes pasos:

Unir el primer aminoácido: a una resina sólida.

Desproteger: el grupo reactivo del aminoácido.

Acoplar: el siguiente aminoácido de la secuencia.

Repetir: los pasos de desprotección y acoplamiento hasta que se ensambla la secuencia completa del péptido.

Escisión: del péptido de la resina y desprotección final de las cadenas laterales.

Métodos de producción industrial: En un entorno industrial, la síntesis de this compound sigue principios similares pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. El proceso implica rigurosos pasos de purificación, generalmente utilizando cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Syntide-2 principalmente experimenta reacciones de fosforilación, donde un grupo fosfato se agrega al péptido por quinasas como CaMKII. Esta reacción es crucial para estudiar la actividad de la quinasa y las vías de señalización.

Reactivos y condiciones comunes:

Quinasas: CaMKII y proteína quinasa C (PKC) se utilizan comúnmente para fosforilar this compound.

Tampón: Solución salina tamponada con fosfato (PBS) o solución salina tamponada con Tris (TBS) se utilizan para mantener el pH durante las reacciones.

Cofactores: Los iones de calcio (Ca²⁺) y la calmodulina son esenciales para la actividad de CaMKII.

Productos principales: El producto principal de la reacción de fosforilación es la forma fosforilada de this compound, que se puede analizar utilizando técnicas como espectrometría de masas o Western blot .

Comparación Con Compuestos Similares

Compuestos similares:

Syntide-1: Otro sustrato peptídico sintético para CaMKII, que difiere en secuencia de Syntide-2.

Péptido de glucógeno sintasa-2: Un sustrato para CaMKII, homólogo al sitio de fosforilación en la glucógeno sintasa.

Kemptide: Un sustrato peptídico sintético para la proteína quinasa A (PKA), utilizado en ensayos de actividad de la quinasa similares.

Singularidad de this compound: this compound es único debido a su secuencia específica, que lo convierte en un sustrato preferido para CaMKII. Su capacidad para interactuar selectivamente con CaMKII y PKC permite estudios precisos de los roles de estas quinasas en la señalización celular. A diferencia de otros sustratos, la secuencia de this compound proporciona un equilibrio de residuos hidrofóbicos e hidrofílicos, mejorando su solubilidad y reactividad en ambientes acuosos.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRRWBNPNUBDD-TYKVATLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H122N20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148504 | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1507.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108334-68-5 | |

| Record name | Syntide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.